N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a methylamino group, and an iodinated benzamide structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination of an appropriate aldehyde or ketone precursor.
Coupling with Iodobenzamide: The final step involves coupling the benzodioxole and methylamino intermediates with 2-iodobenzamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols
Substitution: Substituted benzamides
Scientific Research Applications
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Biological Research: It is used as a probe to study molecular interactions and pathways in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with specific binding sites, while the iodinated benzamide can enhance binding affinity and specificity. This interaction can lead to the modulation of cellular pathways, resulting in therapeutic effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the overall structure and functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar in having the benzodioxole moiety but with different heteroaryl groups and biological activities.
Uniqueness
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is unique due to its combination of the benzodioxole, methylamino, and iodinated benzamide moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O4/c1-20-18(23)14(21-17(22)12-4-2-3-5-13(12)19)8-11-6-7-15-16(9-11)25-10-24-15/h2-9H,10H2,1H3,(H,20,23)(H,21,22)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOINRZEHLBTGQ-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.